Zanamivir

Description

A guanido-neuraminic acid that is used to inhibit neuraminidase.

Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor.

Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation.

Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication.

ZANAMIVIR is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for viral disease and influenza and has 3 investigational indications.

A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.

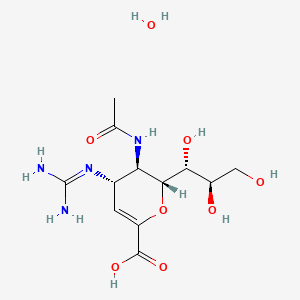

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIBEBZBOPLMB-UFGQHTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023749 | |

| Record name | Zanamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder | |

CAS No. |

139110-80-8 | |

| Record name | Zanamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139110-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanamivir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZANAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zanamivir's Interaction with Viral Surface Glycoproteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between the antiviral drug Zanamivir and viral surface glycoproteins, with a primary focus on the neuraminidase (NA) of the influenza virus. This document provides a comprehensive overview of the molecular mechanisms, quantitative binding data, and detailed experimental protocols relevant to the study of this critical antiviral agent.

Introduction: The Mechanism of Zanamivir Action

Zanamivir is a potent and specific inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[1][2] Zanamivir, a structural analog of sialic acid, binds to the highly conserved active site of the neuraminidase enzyme, preventing it from carrying out its function.[1][3] This inhibition leads to the aggregation of newly formed virus particles on the cell surface, limiting the spread of infection.[2]

The design of Zanamivir was a landmark in structure-based drug design.[3] By analyzing the three-dimensional structure of the neuraminidase active site, researchers identified key amino acid residues involved in substrate binding.[4] This knowledge allowed for the rational design of a transition-state analog inhibitor with high affinity and specificity for the viral enzyme.[3]

Molecular Interaction of Zanamivir with Neuraminidase

The high-affinity binding of Zanamivir to the neuraminidase active site is mediated by a network of hydrogen bonds and ionic interactions with conserved amino acid residues.[5] The guanidino group of Zanamivir, which replaces the hydroxyl group of sialic acid, forms a salt bridge with the conserved glutamic acid residue at position 119 (E119) and also interacts with aspartic acid at position 151 (D151) and glutamic acid at position 227 (E227).[5][6] The carboxylate group of Zanamivir interacts with three highly conserved arginine residues: R118, R292, and R371.[5] The glycerol side chain forms hydrogen bonds with glutamic acid at position 276 (E276).[5]

Diagram of Zanamivir Binding to the Neuraminidase Active Site

Caption: Zanamivir's interactions with key neuraminidase active site residues.

Quantitative Data on Zanamivir-Neuraminidase Interaction

The inhibitory activity of Zanamivir is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. Binding affinity is also described by the inhibition constant (Ki) and the dissociation constant (Kd).

IC50 Values of Zanamivir Against Various Influenza Strains

The susceptibility of different influenza virus strains to Zanamivir can vary. The following table summarizes representative IC50 values for Zanamivir against a range of influenza A and B viruses.

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Mean IC50 (nM) | Reference(s) |

| Influenza A/H1N1 | N1 | 0.76 - 0.92 | [5][7] |

| Influenza A/H3N2 | N2 | 1.82 - 2.28 | [5][7] |

| Influenza B | - | 2.28 - 4.19 | [5][7] |

| Oseltamivir-Resistant H1N1 (H274Y) | N1 | 1.5 | [8] |

| Zanamivir-Resistant A/H3N2 (R292K) | N2 | 20 | [8] |

| Zanamivir-Resistant Influenza B (R152K) | - | 100 - 750 | [8] |

Binding Affinity of Zanamivir for Neuraminidase

Surface plasmon resonance (SPR) is a powerful technique for measuring the binding kinetics and affinity of drug-target interactions in real-time. The following table presents binding affinity data for Zanamivir and wild-type versus a mutant neuraminidase.

| Neuraminidase | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (nM) | Reference(s) |

| Wild-Type (WT) | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 | [9][10] |

| H274Y Mutant | 1.1 x 10⁵ | 2.7 x 10⁻⁴ | 2.5 | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Zanamivir's interaction with viral neuraminidase. The following sections provide outlines for key experimental protocols.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the IC50 of neuraminidase inhibitors.[11] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).

Materials:

-

Influenza virus stock

-

Zanamivir stock solution

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a linear fluorescent signal over time.

-

Inhibitor Dilution: Prepare a serial dilution of Zanamivir in the assay buffer.

-

Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted Zanamivir or control (buffer only).

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the neuraminidase.

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Zanamivir concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Neuraminidase Inhibition Assay

Caption: A streamlined workflow for the fluorescence-based neuraminidase inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between an analyte (neuraminidase) and a ligand (Zanamivir) immobilized on a sensor chip.[9][10]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Zanamivir (or a derivative for immobilization)

-

Purified neuraminidase

-

Running buffer

Procedure:

-

Ligand Immobilization: Covalently immobilize Zanamivir (or a suitable derivative) onto the sensor chip surface. This typically involves activating the carboxyl groups on the chip surface with EDC/NHS, followed by the injection of the ligand.

-

Analyte Injection: Inject a series of concentrations of purified neuraminidase over the sensor surface.

-

Association Phase: Monitor the increase in the SPR signal (measured in response units, RU) as the neuraminidase binds to the immobilized Zanamivir.

-

Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the neuraminidase dissociates from the ligand.

-

Regeneration: Inject a regeneration solution to remove any remaining bound neuraminidase, preparing the surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR Experimental Workflow

Caption: The sequential steps involved in a typical Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (Zanamivir) to a macromolecule (neuraminidase) in solution. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal titration calorimeter

-

Purified neuraminidase

-

Zanamivir solution

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze both the neuraminidase and Zanamivir solutions extensively against the same buffer to minimize heat of dilution effects.

-

ITC Experiment Setup: Load the neuraminidase solution into the sample cell of the calorimeter and the Zanamivir solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the Zanamivir solution into the neuraminidase solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the small heat changes that occur with each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of Zanamivir to neuraminidase. Fit this binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Resistance to Zanamivir

While Zanamivir is effective against a broad range of influenza viruses, the emergence of drug-resistant strains is a concern.[6] Resistance is typically associated with mutations in the neuraminidase gene that alter the amino acid sequence of the active site, thereby reducing the binding affinity of Zanamivir.[6] Common mutations conferring resistance to neuraminidase inhibitors are located in the conserved active site residues. However, mutations that confer high-level resistance to Zanamivir are less common than those for other neuraminidase inhibitors like oseltamivir, and often come at a cost to viral fitness.[6]

Conclusion

The interaction between Zanamivir and influenza neuraminidase is a well-characterized example of successful structure-based drug design. A detailed understanding of the molecular interactions, binding kinetics, and mechanisms of resistance is essential for the continued development of effective antiviral therapies and for monitoring the evolution of influenza viruses. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical drug-target interaction.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Binding Models of Zanamivir to Neuraminidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding models of Zanamivir to its target, the influenza virus neuraminidase. It delves into the molecular interactions, thermodynamics, and kinetics that govern this crucial drug-target engagement. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanism of action of this important antiviral agent.

Molecular Interactions in the Neuraminidase Active Site

Zanamivir is a potent inhibitor of influenza neuraminidase, designed as a transition-state analog of the natural substrate, sialic acid. Its efficacy is rooted in a network of highly specific and strong interactions with the conserved active site residues of the enzyme.

The binding of Zanamivir is primarily mediated by a series of hydrogen bonds and salt bridges. The positively charged guanidino group of Zanamivir plays a pivotal role, forming strong electrostatic interactions with the negatively charged side chains of Glu119 and Glu227 , and also interacting with Asp151 . The carboxylate group of Zanamivir is stabilized by interactions with a triad of arginine residues: Arg118 , Arg292 , and Arg371 . Further hydrogen bonds are formed between the glycerol side chain of Zanamivir and Glu276 , as well as between the acetamido group and Arg152 .[1][2]

A detailed analysis of the Zanamivir-neuraminidase complex through X-ray crystallography and molecular dynamics simulations has revealed the precise geometry of these interactions. For instance, the distance between the 9-amino nitrogen atom of a Zanamivir analog and the carboxylate oxygen of Glu276 has been observed to be approximately 2.66 to 2.75 Å.[2]

The following table summarizes the key interacting residues and their roles in Zanamivir binding:

| Neuraminidase Residue | Zanamivir Functional Group | Type of Interaction |

| Arg118 | Carboxylate | Salt Bridge / Hydrogen Bond |

| Glu119 | Guanidino | Salt Bridge / Hydrogen Bond |

| Asp151 | Guanidino | Salt Bridge / Hydrogen Bond |

| Arg152 | Acetamido | Hydrogen Bond |

| Glu227 | Guanidino | Salt Bridge / Hydrogen Bond |

| Arg292 | Carboxylate | Salt Bridge / Hydrogen Bond |

| Glu276 | Glycerol side chain | Hydrogen Bond |

| Arg371 | Carboxylate | Salt Bridge / Hydrogen Bond |

Quantitative Analysis of Zanamivir-Neuraminidase Binding

The affinity and kinetics of Zanamivir binding to neuraminidase have been quantified using various biophysical techniques. These studies provide crucial data for understanding the potency of the inhibitor and the impact of mutations on its efficacy.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) has been employed to measure the association (ka) and dissociation (kd) rate constants of Zanamivir binding to both wild-type and mutant neuraminidase. These values are then used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.

| Neuraminidase | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Kd (nM) | IC50 (nM) | Reference |

| Wild-type | Zanamivir | - | - | - | 0.26 | [3] |

| H274Y Mutant | Zanamivir | - | - | - | 0.44 | [3] |

| Wild-type | Zanamivir | - | - | - | 2.16 | [4] |

| H274Y Mutant | Zanamivir | - | - | - | 2.42 | [4] |

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique for elucidating the thermodynamic driving forces behind molecular interactions. It directly measures the heat change (ΔH) upon binding, allowing for the determination of the binding constant (Ka, and its inverse, Kd), and the entropy change (ΔS). While specific ITC data for Zanamivir binding to neuraminidase is not extensively published, the general principles of such an analysis are crucial for a complete understanding of the binding model. A typical ITC experiment provides the following parameters:

| Thermodynamic Parameter | Description |

| ΔH (Enthalpy Change) | The heat absorbed or released upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable interactions like hydrogen bonds and van der Waals contacts. |

| ΔS (Entropy Change) | The change in the randomness or disorder of the system upon binding. A positive ΔS is favorable and can be driven by the release of ordered solvent molecules from the binding interface. |

| ΔG (Gibbs Free Energy Change) | The overall energy change of the binding event, calculated from ΔH and ΔS (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous binding process. |

| Kd (Dissociation Constant) | A measure of the binding affinity, calculated from ΔG (ΔG = RTln(Kd)). A lower Kd value indicates a higher binding affinity. |

Experimental Protocols

Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for analyzing the binding kinetics of Zanamivir to neuraminidase using SPR.

Objective: To determine the association (ka) and dissociation (kd) rate constants and the equilibrium dissociation constant (Kd) for the Zanamivir-neuraminidase interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Zanamivir derivative with a functional group for immobilization (e.g., containing a primary amine)

-

Purified neuraminidase (wild-type and/or mutants)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Sensor Chip Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.

-

Ligand Immobilization: A solution of the Zanamivir derivative is injected over the activated surface. The primary amine on the Zanamivir derivative will covalently bind to the activated carboxymethyl groups on the sensor chip surface. The desired immobilization level should be optimized to avoid mass transport limitations.

-

Deactivation: Any remaining active esters on the surface are deactivated by injecting a solution of ethanolamine.

-

Analyte Injection: A series of concentrations of purified neuraminidase (analyte) are injected over the immobilized Zanamivir surface at a constant flow rate. The binding of neuraminidase to Zanamivir is monitored in real-time as a change in the SPR signal (measured in Response Units, RU).

-

Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the neuraminidase from the immobilized Zanamivir.

-

Regeneration: A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove the bound neuraminidase, preparing the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for determining the thermodynamic parameters of Zanamivir binding to neuraminidase.

Objective: To determine the enthalpy change (ΔH), entropy change (ΔS), and dissociation constant (Kd) of the Zanamivir-neuraminidase interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified neuraminidase

-

Zanamivir

-

Dialysis buffer

Procedure:

-

Sample Preparation: Both the neuraminidase and Zanamivir solutions must be prepared in the same, precisely matched buffer to minimize heats of dilution. Dialysis of the protein against the buffer is highly recommended.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is filled with the neuraminidase solution, and the injection syringe is filled with the Zanamivir solution.

-

Titration: A series of small, precise injections of the Zanamivir solution are made into the neuraminidase solution in the sample cell. The heat change associated with each injection is measured.

-

Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of Zanamivir to neuraminidase. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: the stoichiometry of binding (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

X-ray Crystallography

This protocol outlines the general steps involved in determining the three-dimensional structure of the Zanamivir-neuraminidase complex.

Objective: To obtain a high-resolution crystal structure of neuraminidase in complex with Zanamivir to visualize the binding interactions at an atomic level.

Materials:

-

Purified neuraminidase

-

Zanamivir

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

-

Complex Formation: Purified neuraminidase is incubated with an excess of Zanamivir to ensure saturation of the active site.

-

Crystallization: The Zanamivir-neuraminidase complex is subjected to a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex solution with a precipitant solution and allowing it to equilibrate, with the goal of forming well-ordered crystals.

-

Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and soaked in a cryo-protectant solution to prevent ice formation during flash-cooling.

-

Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

-

Structure Solution and Refinement: The three-dimensional structure is solved using methods such as molecular replacement, using a known neuraminidase structure as a search model. The initial model is then refined against the experimental data to improve its quality and fit to the electron density map. The Zanamivir molecule is then built into the electron density corresponding to the active site.

-

Structure Analysis: The final, refined structure provides detailed information about the binding mode of Zanamivir, including the specific interactions with active site residues and the conformation of the inhibitor.

Visualizations of Binding Models and Workflows

Zanamivir-Neuraminidase Binding Interactions

Caption: Key interactions between Zanamivir and neuraminidase active site residues.

Experimental Workflow for SPR Analysis

References

- 1. Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A surface plasmon resonance assay to determine the effect of influenza neuraminidase mutations on its affinity with antiviral drugs. [ir.canterbury.ac.nz]

- 4. A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zanamivir Neuraminidase Inhibition Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory kinetics of Zanamivir against influenza neuraminidase using a fluorescence-based assay. This method is crucial for assessing viral susceptibility to neuraminidase inhibitors and for the development of new antiviral drugs.

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thus promoting the spread of the virus.[1][2] Zanamivir is a potent and specific inhibitor of influenza NA and a cornerstone of antiviral therapy.[3] Monitoring the susceptibility of circulating influenza strains to Zanamivir is essential for public health surveillance.[4][5][6] The most widely used method for this is the neuraminidase inhibition (NI) assay, which measures the concentration of the inhibitor required to reduce the enzymatic activity of NA by 50% (IC50).[4][5] This protocol details a fluorescence-based NI assay, a sensitive and reliable method for determining the inhibitory kinetics of Zanamivir.[4][5][6][7]

Principle of the Assay

The fluorescence-based neuraminidase inhibition assay utilizes a synthetic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5] In the presence of active neuraminidase, MUNANA is cleaved to release a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the neuraminidase activity. By measuring the reduction in fluorescence in the presence of varying concentrations of Zanamivir, the IC50 value can be determined.[4][5]

Materials and Reagents

| Reagent/Material | Supplier/Preparation |

| Zanamivir | Commercially available |

| Influenza Virus Stock | Laboratory-prepared or from a reference center |

| 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) | Commercially available |

| Assay Buffer | 32.5 mM MES (pH 6.5), 4 mM CaCl2 |

| Stop Solution | 0.14 M NaOH in 83% ethanol (freshly prepared) |

| 96-well black microplates | For fluorescence assays |

| Fluorometer | With excitation and emission wavelengths of ~365 nm and ~450 nm, respectively |

| Incubator | Set to 37°C |

| Multichannel Pipettes |

Experimental Protocols

Preparation of Reagents

-

Zanamivir Stock Solution: Prepare a high-concentration stock solution of Zanamivir in ultrapure water. The exact concentration will depend on the expected IC50 values.

-

Working Solutions of Zanamivir: Prepare a series of 2-fold or 10-fold serial dilutions of the Zanamivir stock solution in the assay buffer. The final concentrations should span a range that will encompass the IC50 value.

-

MUNANA Substrate Solution: Prepare a working solution of MUNANA in the assay buffer. A common final concentration in the assay is 100 µM.[1]

-

Virus Dilution: The influenza virus stock needs to be diluted in the assay buffer to a concentration that gives a linear enzymatic reaction over the incubation time. This is determined by performing a virus titration assay.

Virus Titration (Determination of Optimal Virus Dilution)

Before performing the inhibition assay, it is crucial to determine the optimal dilution of the virus stock.

-

Prepare serial dilutions of the virus stock in the assay buffer.

-

Add a fixed volume of each virus dilution to the wells of a 96-well black microplate.

-

Initiate the reaction by adding the MUNANA substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Plot the relative fluorescence units (RFU) against the virus dilution.

-

Select a virus dilution that results in a high signal-to-noise ratio (typically >10) and is within the linear range of the assay for the inhibition assay.

Neuraminidase Inhibition Assay

-

Add 25 µL of assay buffer to the "no virus" control wells.

-

Add 25 µL of the diluted virus to all other wells.

-

Add 25 µL of the different Zanamivir dilutions to the test wells. Add 25 µL of assay buffer to the "virus control" (no inhibitor) wells.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.[2]

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the fluorescence intensity (RFU) using a fluorometer.

Data Analysis

-

Subtract Background Fluorescence: Subtract the average RFU of the "no virus" control wells from the RFU of all other wells.

-

Calculate Percent Inhibition: Calculate the percentage of neuraminidase inhibition for each Zanamivir concentration using the following formula:

% Inhibition = [1 - (RFU of test well / RFU of virus control well)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the Zanamivir concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Zanamivir that inhibits 50% of the neuraminidase activity.[4][5]

Quantitative Data Summary

The following table provides a summary of typical IC50 values for Zanamivir against different influenza virus strains as reported in the literature. These values can serve as a reference for experimental results.

| Influenza Virus Strain | IC50 Range (nM) | Reference |

| Influenza A (H1N1) | 0.64 - 7.9 | [3] |

| Influenza A (H3N2) | Varies | |

| Influenza B | Varies | |

| Oseltamivir-resistant strains | Varies, may show reduced susceptibility | [8] |

Note: IC50 values can vary depending on the specific virus isolate, assay conditions, and laboratory.[9]

Visualizations

Signaling Pathway of Neuraminidase Action and Inhibition

Caption: Mechanism of neuraminidase action and its inhibition by Zanamivir.

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Step-by-step workflow of the neuraminidase inhibition assay.

Logical Relationship for IC50 Determination

Caption: Logical flow for the determination of the IC50 value.

References

- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ulab360.com [ulab360.com]

- 8. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antiviral Activity Assay of Zanamivir

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action of Zanamivir

Zanamivir is a structural analog of sialic acid, the natural substrate for the neuraminidase enzyme. It binds to the active site of neuraminidase with high affinity, competitively inhibiting its enzymatic activity.[8] This inhibition prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed virus particles on the cell surface and preventing their release to infect neighboring cells.[2][5][6]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Zanamivir

The antiviral activity and cytotoxicity of Zanamivir are typically evaluated by determining the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.[9][10]

| Influenza Virus Strain | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Influenza A/H1N1 | MDCK | 0.92 | >100 | >108,695 | [11] |

| Influenza A/H3N2 | MDCK | 2.28 | >100 | >43,860 | [11] |

| Influenza B | MDCK | 4.19 | >100 | >23,866 | [11] |

| Influenza A/H5N1 | MDCK | ~5 | 589.1 | ~117,820 | [12] |

Note: IC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

A crucial aspect of evaluating any antiviral compound is to first determine its cytotoxicity to the host cells. This ensures that the observed antiviral effect is not due to the compound killing the host cells. Following the cytotoxicity assessment, various assays can be employed to measure the specific antiviral activity of the compound.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of Zanamivir that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1][13][14]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Zanamivir

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of Zanamivir in DMEM. Remove the culture medium from the cells and add 100 µL of the Zanamivir dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined as the concentration of Zanamivir that reduces cell viability by 50%.

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This assay directly measures the inhibitory effect of Zanamivir on the enzymatic activity of influenza neuraminidase.[15][16][17]

Materials:

-

Influenza virus stock

-

Zanamivir

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black plates

-

Fluorometer

Procedure:

-

Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the assay time.

-

Compound Preparation: Prepare serial dilutions of Zanamivir in the assay buffer.

-

Assay Setup: In a 96-well black plate, add 25 µL of the diluted virus to each well. Then add 25 µL of the Zanamivir dilutions. Include virus-only (no inhibitor) and buffer-only (no virus) controls.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow Zanamivir to bind to the neuraminidase.

-

Substrate Addition: Add 50 µL of MUNANA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of stop solution.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each Zanamivir concentration relative to the virus-only control. The IC50 value is the concentration of Zanamivir that inhibits 50% of the neuraminidase activity.

Plaque Reduction Assay

This assay measures the ability of Zanamivir to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[11][18][19]

Materials:

-

MDCK cells

-

Influenza virus stock

-

Zanamivir

-

Minimum Essential Medium (MEM)

-

TPCK-treated trypsin

-

Agarose or Avicel overlay

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells into 6-well plates and grow to a confluent monolayer.

-

Virus Dilution and Infection: Prepare serial dilutions of the influenza virus. Infect the MDCK cell monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Overlay the cells with an agarose or Avicel medium containing various concentrations of Zanamivir.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each Zanamivir concentration compared to the untreated virus control. The IC50 value is the concentration of Zanamivir that reduces the number of plaques by 50%.

Virus Yield Reduction Assay (TCID50)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound. The 50% Tissue Culture Infectious Dose (TCID50) is the virus dilution that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.[20][21]

Materials:

-

MDCK cells

-

Influenza virus stock

-

Zanamivir

-

MEM with TPCK-treated trypsin

-

96-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.

-

Infection and Treatment: Infect the cells with a standardized amount of influenza virus (e.g., 100 TCID50) in the presence of serial dilutions of Zanamivir.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

CPE Observation: Observe the cells daily for the presence of cytopathic effect (CPE), such as cell rounding and detachment.

-

Endpoint Determination: After the incubation period, determine the viral titer in the supernatant of each well by performing a TCID50 assay.

-

TCID50 Calculation: To determine the TCID50 of the virus produced, collect the supernatant from each well. Prepare 10-fold serial dilutions of the supernatant and add them to a fresh 96-well plate of confluent MDCK cells. After incubation, score each well for the presence or absence of CPE. The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.

-

Data Analysis: The reduction in virus yield is calculated by comparing the TCID50 of the virus from Zanamivir-treated wells to that from untreated wells. The IC50 is the concentration of Zanamivir that reduces the virus yield by 50%.

References

- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Influenza - Wikipedia [en.wikipedia.org]

- 8. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. labinsights.nl [labinsights.nl]

- 11. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Influenza virus plaque assay [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 20. urmc.rochester.edu [urmc.rochester.edu]

- 21. On the Calculation of TCID50 for Quantitation of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Cell-Based Assays for Zanamivir Efficacy Testing

Introduction

Zanamivir is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] By binding to the active site of the NA protein, Zanamivir prevents the cleavage of sialic acid residues on the host cell surface, which is a critical step for the release of newly formed virus particles.[3][4] This mechanism effectively halts the spread of the virus to other cells.[2][3] Accurate and reproducible measurement of Zanamivir's antiviral activity is crucial for research, drug development, and surveillance of potential resistance. This document provides detailed protocols and optimization guidelines for key cell-based assays used to determine the efficacy of Zanamivir.

Mechanism of Action: Zanamivir

Zanamivir is a structural analog of sialic acid that competitively inhibits the influenza neuraminidase enzyme.[3] The enzyme's function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells, facilitating the release of progeny virions. By blocking this process, Zanamivir causes newly synthesized viruses to aggregate at the cell surface, preventing their release and subsequent infection of other cells.[2][3]

Caption: Zanamivir blocks the viral neuraminidase enzyme, preventing the release of new virus particles.

Core Principles of Assay Optimization

Optimizing assay conditions is critical for generating reliable and reproducible data. Key parameters must be empirically determined for each specific cell line, virus strain, and assay format.

Key Optimization Parameters:

-

Cell Line Selection: The choice of cell line is fundamental. Madin-Darby Canine Kidney (MDCK) cells are most commonly used for influenza virus propagation and antiviral testing due to their high susceptibility.[5][6] Other lines like Vero or A549 cells can also be used.[5][7] Modified cell lines, such as MDCK-SIAT1 which overexpresses human-like α2-6-linked sialic acid receptors, can enhance the growth of human influenza viruses.[5]

-

Virus Titration: An accurate determination of the viral titer, typically expressed as the 50% Tissue Culture Infectious Dose (TCID50) or Plaque Forming Units (PFU/mL), is essential before performing any antiviral assay.[8][9] This ensures that a consistent and appropriate amount of virus is used in each experiment.

-

Multiplicity of Infection (MOI): The MOI, or the ratio of infectious virus particles to cells, significantly influences infection dynamics.[10][11] High MOIs can lead to rapid cell death and may not be suitable for assessing multi-cycle replication inhibitors, while low MOIs are ideal for observing the protective effects of a compound over several replication cycles.[10][12] The optimal MOI should be determined empirically to achieve a desired level of infection or cytopathic effect within the assay timeframe.[13]

-

Incubation Time: The duration of the assay must be long enough to observe a clear endpoint (e.g., significant cytopathic effect or plaque formation) in the untreated virus control wells, but not so long that the uninfected control cells begin to lose viability.[7]

-

Assay Endpoint: The method used to quantify viral activity or its inhibition is a critical choice. Common endpoints include direct measurement of neuraminidase activity, visual scoring of virus-induced cytopathic effect (CPE), counting of viral plaques, or quantitative measurement of cell viability using colorimetric (MTT, MTS) or luminescent (ATP-based) reagents.[14][15][16]

Caption: A stepwise workflow is essential for robust antiviral assay development and optimization.

Protocols for Zanamivir Efficacy Testing

Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of Zanamivir to inhibit the enzymatic activity of viral neuraminidase. It is highly specific and is the most widely used method for monitoring susceptibility to NA inhibitors.[14]

Protocol:

-

Virus Dilution: Dilute the virus stock in assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5) to a concentration that yields a linear fluorescent signal over the incubation period. This must be predetermined in an NA activity assay.[14]

-

Compound Preparation: Prepare serial dilutions of Zanamivir in the assay buffer. A typical starting concentration is 300 µM, serially diluted 2-fold or 3-fold.[14]

-

Assay Plate Setup: In a 96-well black microplate, add 50 µL of the diluted virus to wells. Add 50 µL of each Zanamivir dilution. Include virus-only (no inhibitor) and buffer-only (no virus) controls.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the NA enzyme.

-

Substrate Addition: Add 50 µL of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to all wells. A final concentration of 100 µM is common.[17]

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M Na2CO3, pH 11.5).[17]

-

Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[17]

-

Data Analysis: Calculate the percent inhibition for each Zanamivir concentration relative to the virus-only control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using non-linear regression.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of Zanamivir to protect cells from the destructive effects of viral replication.[18] The endpoint can be assessed visually or quantified using a cell viability reagent.

Protocol:

-

Cell Seeding: Seed MDCK cells into a 96-well clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.[18]

-

Compound and Virus Preparation: Prepare serial dilutions of Zanamivir in virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin and 0.2% BSA).[18] Dilute the influenza virus stock to a predetermined MOI (e.g., 0.01) that causes 80-100% CPE in 48-72 hours.

-

Infection and Treatment: Remove the growth medium from the cells. Add 100 µL of the virus dilution to all wells except the cell-only controls. After a 1-2 hour adsorption period, remove the virus inoculum.[19]

-

Add Compound: Add 100 µL of the serially diluted Zanamivir to the appropriate wells. Add medium only to the virus control and cell control wells.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.[18]

-

Quantify Cell Viability:

-

Visual: Score the CPE in each well using a microscope.

-

Quantitative: Use a cell viability assay. For example, add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[20][21] Incubate according to the manufacturer's instructions and read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell protection for each Zanamivir concentration relative to the cell and virus controls. Determine the 50% effective concentration (EC50) from a dose-response curve.

Caption: Workflow for a quantitative Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay (PRA)

The PRA is considered a gold standard for determining antiviral efficacy.[22] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection and spread.

Protocol:

-

Cell Seeding: Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.[19]

-

Compound and Virus Preparation: Prepare serial dilutions of Zanamivir. Dilute the virus stock to a concentration that will yield approximately 20-50 plaques per well.[19]

-

Infection: Wash the cell monolayers with PBS. Inoculate the cells with 300 µL of the virus dilution and allow it to adsorb for 1 hour at 37°C.[23]

-

Overlay: After adsorption, remove the inoculum and overlay the monolayer with 2 mL of an overlay medium (e.g., DMEM containing 0.5% agarose or Avicel) supplemented with TPCK-trypsin and the appropriate concentration of Zanamivir.[22][23]

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, until plaques are visible.[19]

-

Fix and Stain: Remove the overlay. Fix the cells with a solution like 5% glutaraldehyde.[23] Stain the cells with a crystal violet solution to visualize the plaques.[19]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Zanamivir concentration compared to the virus control. Determine the IC50 value, which is the concentration that reduces the number of plaques by 50%.[23]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Recommended Cell Lines for Influenza Virus Assays

| Cell Line | Origin | Key Characteristics | Suitability for Zanamivir Assays |

| MDCK | Madin-Darby Canine Kidney | Highly susceptible to a wide range of influenza viruses; forms distinct plaques.[5] | High: Gold standard for PRA and CPE assays. |

| MDCK-SIAT1 | Genetically modified MDCK | Overexpresses human-like α2-6 sialic acid receptors, enhancing human virus isolation.[5] | High: Recommended for human influenza strains. |

| A549 | Human Lung Carcinoma | Human origin, may be more representative of the natural site of infection. | Moderate: Can be used, but virus growth and CPE may be less robust than in MDCK cells.[7] |

| Vero | African Green Monkey Kidney | Useful for propagating a variety of viruses; often used in vaccine production.[5] | Moderate: Susceptible to influenza, but less commonly used than MDCK for primary screening. |

Table 2: Example MOI Optimization for CPE Assay (MDCK Cells)

| MOI | % CPE at 48 hours | % CPE at 72 hours | Recommendation |

| 1.0 | >95% | 100% | Too high; rapid cell death prevents observation of drug effect.[10] |

| 0.1 | ~70% | >95% | Potentially suitable, but may have a narrow window for analysis.[12] |

| 0.01 | ~20% | ~85% | Optimal: Allows for multiple replication cycles and a clear window to measure inhibition.[12] |

| 0.001 | <5% | ~30% | Too low; insufficient CPE within a standard assay timeframe.[12] |

Table 3: Representative IC50 Values for Zanamivir

| Influenza Virus | Strain Example | Assay Type | Mean IC50 (nM) | Reference |

| Influenza A(H1N1)pdm09 | A/California/07/2009 | NA Inhibition | 0.14 - 0.17 | [24] |

| Influenza A(H3N2) | A/Texas/50/2012 | NA Inhibition | ~0.3 | [24] |

| Influenza B | B/Wisconsin/1/2010 | NA Inhibition | 0.26 - 1.2 | [24] |

| Influenza A(H5N1) | Various | NA Inhibition | Broadly Susceptible |

(Note: IC50 values can vary significantly based on the specific virus isolate, assay protocol, and laboratory conditions.)

References

- 1. Zanamivir - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Cell Culture-Selected Substitutions in Influenza A(H3N2) Neuraminidase Affect Drug Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing [stacks.cdc.gov]

- 7. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]

- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Multiscale modeling of influenza A virus replication in cell cultures predicts infection dynamics for highly different infection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Determining Influenza Virus Shedding at Different Time Points in Madin-Darby Canine Kidney Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Multiplicity of Infection (MOI)? | abm Inc. [info.abmgood.com]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 18. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 19. A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influenza virus plaque assay [protocols.io]

- 23. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Zanamivir Plaque Reduction Assay in MDCK Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antiviral activity of Zanamivir against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells. This assay is a fundamental method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaque formation in the presence of the drug.

Introduction

Zanamivir is a potent and specific inhibitor of the neuraminidase (NA) enzyme of the influenza virus.[1][2][3] The NA enzyme is crucial for the release of newly formed virus particles from the surface of infected cells.[1][2] By blocking the active site of the neuraminidase protein, Zanamivir prevents the cleavage of sialic acid residues, leading to the aggregation of virus particles at the cell surface and preventing their release and subsequent infection of other cells.[1][3][4] The plaque reduction assay in MDCK cells is a widely accepted in vitro method to assess the susceptibility of influenza virus isolates to neuraminidase inhibitors like Zanamivir.

Principle of the Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral drug to inhibit the cytopathic effect of a virus in a cell culture. MDCK cells, which are highly susceptible to influenza virus infection, are grown to a confluent monolayer. The cells are then infected with a known amount of influenza virus in the presence of varying concentrations of Zanamivir. The infected cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, known as plaques, which are visible to the naked eye after staining. The number and size of these plaques are inversely proportional to the antiviral activity of the drug. By comparing the number of plaques in treated versus untreated wells, the concentration of Zanamivir that inhibits plaque formation by 50% (IC50) can be determined.

Experimental Protocols

This section provides a detailed methodology for performing a Zanamivir plaque reduction assay in MDCK cells.

Materials and Reagents

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/H1N1, A/H3N2, or B strains)

-

Zanamivir powder

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA solution

-

TPCK-treated Trypsin

-

Minimum Essential Medium (MEM), serum-free

-

Agarose or Avicel RC-581

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

Glutaraldehyde (5%) or Formalin (10%) for fixing

-

6-well or 12-well tissue culture plates

-

Sterile water

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Caption: Experimental workflow for the Zanamivir plaque reduction assay.

Detailed Protocol

-

Cell Culture:

-

One day before the assay, seed MDCK cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator.

-

-

Preparation of Zanamivir Dilutions:

-

Prepare a stock solution of Zanamivir in sterile water (e.g., 10 mM).

-

On the day of the assay, prepare serial dilutions of Zanamivir in serum-free MEM. A suggested concentration range is 0.0001 to 100 µg/mL.[5]

-

-

Virus Inoculation and Drug Treatment:

-

On the day of the assay, wash the confluent MDCK cell monolayers twice with pre-warmed sterile PBS.

-

Prepare the virus inoculum by diluting the influenza virus stock in serum-free MEM containing TPCK-treated trypsin (final concentration of 2 µg/mL) to a concentration that will yield approximately 50-100 plaques per well.

-

Inoculate the cell monolayers with 300 µL of the virus dilution.[5]

-

Incubate the plates at room temperature for 1 hour to allow for virus adsorption.[5]

-

-

Overlay Application:

-

Prepare the overlay medium. For an agarose overlay, mix equal volumes of 2x MEM (supplemented with TPCK-trypsin) and 1% molten agarose (cooled to 42°C). For an Avicel overlay, prepare a 1.25% Avicel solution in MEM with TPCK-trypsin.

-

To the prepared overlay medium, add the different concentrations of Zanamivir. Also, prepare a virus control overlay without any drug.

-

After the 1-hour adsorption period, aspirate the virus inoculum and add 2 mL of the overlay medium containing the respective Zanamivir concentrations to each well.

-

-

Incubation:

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are clearly visible.

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells by adding 5% glutaraldehyde or 10% formalin to each well and incubating for at least 1 hour at room temperature.[5]

-

Carefully remove the overlay and the fixative solution.

-

Stain the cell monolayer by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each Zanamivir concentration using the following formula:

-

% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

-

-

The 50% inhibitory concentration (IC50) is the concentration of Zanamivir that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the Zanamivir concentration and using a non-linear regression analysis.

-

Data Presentation

The following tables summarize representative quantitative data from Zanamivir plaque reduction assays against different influenza virus strains in MDCK cells.

Table 1: Zanamivir IC50 Values for Influenza A and B Viruses in MDCK Cells

| Influenza Virus Strain | Zanamivir IC50 (nM) | Reference |

| Influenza A (H1N1) | 1 - 3 | [6] |

| Influenza A (H3N2) | 1 - 3 | [6] |

| Influenza B | 20 - 30 | [6] |

Table 2: Example of Plaque Reduction Data for IC50 Calculation

| Zanamivir Concentration (nM) | Mean Plaque Count | % Plaque Reduction |

| 0 (Virus Control) | 85 | 0% |

| 0.1 | 78 | 8.2% |

| 1 | 55 | 35.3% |

| 10 | 15 | 82.4% |

| 100 | 2 | 97.6% |

| 1000 | 0 | 100% |

Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate how to calculate percent plaque reduction.

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of Zanamivir in inhibiting influenza virus replication.

Caption: Mechanism of action of Zanamivir.

References

- 1. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 2. Zanamivir - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zanamivir Susceptibility Testing of Influenza Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of influenza virus isolates to the neuraminidase inhibitor, Zanamivir. The methodologies outlined are essential for surveillance of antiviral resistance, guiding clinical treatment strategies, and advancing the development of new antiviral compounds. The protocols described herein cover both phenotypic and genotypic approaches to Zanamivir susceptibility testing.

Introduction

Zanamivir is a potent and specific inhibitor of the influenza virus neuraminidase (NA) enzyme, a key glycoprotein on the viral surface that facilitates the release of progeny virions from infected cells. Reduced susceptibility to Zanamivir can arise from amino acid substitutions in the NA protein, potentially compromising the clinical effectiveness of the drug.[1][2][3] Monitoring for Zanamivir resistance is a critical public health function to ensure the continued efficacy of this important antiviral agent.[1][4][5]

This document outlines the two primary methodologies for assessing Zanamivir susceptibility:

-

Phenotypic Assays: These assays directly measure the inhibitory effect of Zanamivir on the enzymatic activity of the viral neuraminidase. The most common method is the neuraminidase inhibition (NI) assay.[6][7][8][9]

-

Genotypic Assays: These methods identify specific genetic mutations in the neuraminidase gene that are known to confer resistance to Zanamivir.[3][10][11]

Phenotypic Susceptibility Testing: Neuraminidase Inhibition (NI) Assay

The NI assay is the gold standard for phenotypic testing and determines the concentration of Zanamivir required to inhibit 50% of the neuraminidase activity (IC50) of a given influenza isolate.[8][11] A significant increase in the IC50 value compared to a reference sensitive strain indicates reduced susceptibility.

Principle